Benzyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

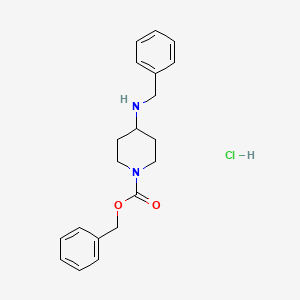

The systematic nomenclature of benzyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride follows International Union of Pure and Applied Chemistry conventions, providing a precise chemical identification framework. The compound bears the Chemical Abstracts Service registry number 1203087-22-2, which serves as its unique identifier in chemical databases and literature. The official International Union of Pure and Applied Chemistry name is benzyl 4-(benzylamino)piperidine-1-carboxylate;hydrochloride, indicating the presence of a benzyl ester group, a benzylamino substituent on the piperidine ring, and a hydrochloride salt form.

The molecular formula C₂₀H₂₅ClN₂O₂ reveals the compound's elemental composition, containing twenty carbon atoms, twenty-five hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. This formula corresponds to a molecular weight of 360.9 grams per mole, as computed by PubChem database calculations. The compound exists as a hydrochloride salt of the parent benzyl 4-(benzylamino)piperidine-1-carboxylate molecule, which has the molecular formula C₂₀H₂₄N₂O₂ and molecular weight of 324.42 grams per mole.

The structural analysis reveals that this compound consists of a central piperidine ring system with two distinct aromatic benzyl substituents and a carboxylate ester functional group. The piperidine ring serves as the core scaffold, with position 4 bearing a benzylamino group and position 1 carrying a benzyl carboxylate moiety. The hydrochloride salt formation occurs through protonation of one of the nitrogen atoms, most likely the amino nitrogen, resulting in the incorporation of chloride as the counterion.

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional structural characterization of this compound involves detailed analysis of its conformational properties and spatial arrangement. The compound's three-dimensional structure can be accessed through the PubChem database, which provides computed conformational models based on advanced computational methods. The PubChem 3D project employs OpenEye's OMEGA software to generate multiple conformer models, creating up to 500 conformers per compound to represent the conformational flexibility and energetically accessible conformations.

The compound meets the criteria for three-dimensional modeling in PubChem, containing fewer than fifty non-hydrogen atoms and having fewer than fifteen rotatable bonds. The conformational analysis reveals that the piperidine ring adopts a chair conformation, which is the most stable configuration for six-membered saturated rings. The benzyl groups attached to both the nitrogen atoms exhibit rotational freedom around their respective connecting bonds, contributing to the compound's conformational flexibility.

The International Chemical Identifier key XKDCSDLZPSHIMD-UHFFFAOYSA-N provides a unique hash representation of the compound's connectivity, while the Simplified Molecular Input Line Entry System notation C1CN(CCC1NCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl describes the molecular structure in a linear text format. The International Chemical Identifier InChI=1S/C20H24N2O2.ClH/c23-20(24-16-18-9-5-2-6-10-18)22-13-11-19(12-14-22)21-15-17-7-3-1-4-8-17;/h1-10,19,21H,11-16H2;1H provides detailed connectivity information including stereochemical descriptors.

The diverse conformer ordering system employed by PubChem ensures that the first selected conformers represent the overall diversity of the conformational model. This approach allows researchers to examine the range of possible three-dimensional arrangements while maintaining computational feasibility. The conformational analysis includes evaluation of molecular volume, steric interactions, and the spatial relationships between the aromatic rings and the central piperidine system.

Spectroscopic Characterization (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, High Resolution Mass Spectrometry)

The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide comprehensive structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy represents the primary method for structural elucidation, offering detailed information about the hydrogen and carbon environments within the molecule.

¹H Nuclear magnetic resonance analysis of the compound reveals characteristic signals corresponding to the various hydrogen environments present in the molecular structure. The aromatic protons from both benzyl groups appear in the downfield region, typically between 7.0 and 7.5 parts per million, displaying complex multipicity patterns due to aromatic coupling. The benzylic methylene protons appear as distinct signals, with the N-benzyl protons showing characteristic chemical shifts different from those of the ester benzyl group. The piperidine ring protons exhibit typical aliphatic patterns, with the proton adjacent to the benzylamino group showing coupling to both ring protons and the amino group.

¹³C Nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of the molecule. The carbonyl carbon of the carboxylate ester appears at approximately 170-180 parts per million, consistent with ester functionality. The aromatic carbons from both benzyl groups contribute multiple signals in the aromatic region between 120-140 parts per million. The piperidine ring carbons appear in the aliphatic region, with the carbon bearing the benzylamino substituent showing a characteristic downfield shift due to the electron-withdrawing effect of the nitrogen.

Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carbonyl stretching vibration of the ester group appears as a strong absorption at approximately 1735 wavenumbers, consistent with benzyl ester functionality. The aromatic carbon-hydrogen stretching vibrations appear near 3000 wavenumbers, while aliphatic carbon-hydrogen stretches occur slightly below this region. The nitrogen-hydrogen stretching of the amino group contributes to absorptions in the 3300-3500 wavenumber range.

| Spectroscopic Technique | Key Observations | Characteristic Ranges |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons, benzylic methylenes, piperidine protons | 7.0-7.5 ppm (aromatic), 2.0-4.5 ppm (aliphatic) |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon, aromatic carbons, aliphatic carbons | ~175 ppm (C=O), 120-140 ppm (aromatic), 20-80 ppm (aliphatic) |

| Fourier Transform Infrared | Ester C=O stretch, N-H stretch, C-H stretches | 1735 cm⁻¹ (C=O), 3300-3500 cm⁻¹ (N-H), ~3000 cm⁻¹ (C-H) |

High resolution mass spectrometry provides precise molecular weight determination and fragmentation pattern analysis. The molecular ion peak for the free base form (without hydrochloride) appears at mass-to-charge ratio 324.42, corresponding to the molecular formula C₂₀H₂₄N₂O₂. The hydrochloride salt form shows the expected mass increase due to the addition of hydrogen chloride. Characteristic fragmentation patterns include loss of the benzyl groups and formation of piperidine-containing fragments, providing structural confirmation through predictable bond cleavage patterns.

Computational Chemistry Modeling of Electronic Structure

The computational chemistry modeling of this compound employs sophisticated theoretical methods to elucidate the electronic structure, molecular properties, and energetic characteristics of the compound. Modern computational approaches utilize density functional theory and molecular mechanics methods to provide detailed insights into the molecular behavior and properties that complement experimental observations.

The PubChem 3D computational framework employs the MMFF94s force field for molecular mechanics calculations, providing energy-minimized conformations and molecular properties. These calculations generate partial atomic charges using the Merck Molecular Force Field approach, which distributes electronic charge throughout the molecular framework based on atomic environments and connectivity patterns. The computed partial charges provide insights into the electrostatic properties of different regions within the molecule, influencing intermolecular interactions and chemical reactivity.

Molecular volume calculations derived from the three-dimensional conformational models provide quantitative measures of the compound's spatial requirements. These volume calculations consider van der Waals radii and molecular surface accessibility, contributing to understanding of the compound's physical properties and potential interactions with biological targets or other chemical species. The steric moments including monopole, quadrupole, and octupole components describe the three-dimensional distribution of molecular bulk and provide parameters for comparing molecular shapes and sizes.

The electronic structure modeling includes calculation of frontier molecular orbital energies, providing insights into the compound's electronic properties and reactivity. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the compound's electron-donating and electron-accepting capabilities, respectively. These orbital energies influence chemical reactivity, photochemical properties, and potential interactions with other molecules or biological systems.

Shape fingerprint calculations generate numerical descriptors that encode the three-dimensional molecular shape into a computationally manageable format. These fingerprints enable rapid comparison of molecular shapes and identification of structurally similar compounds. The self-overlap volumes used in shape tanimoto and color tanimoto similarity computations provide quantitative measures for molecular comparison and database searching applications.

The conformer model root mean square deviation values quantify the structural diversity within the calculated conformational ensemble. Lower root mean square deviation values indicate conformational rigidity, while higher values suggest greater flexibility. For this compound, the conformational flexibility arises primarily from rotation around the benzyl-nitrogen bonds and the ester linkage, allowing the molecule to adopt multiple energetically favorable conformations.

Pharmacophore feature identification through computational analysis reveals the spatial arrangement of chemical functionalities that contribute to potential biological activity. The compound contains multiple pharmacophore elements including aromatic rings, hydrogen bond acceptors in the ester carbonyl, and hydrogen bond donors in the amino group. The three-dimensional arrangement of these features provides a pharmacophore pattern that can be compared with other bioactive compounds.

Properties

IUPAC Name |

benzyl 4-(benzylamino)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.ClH/c23-20(24-16-18-9-5-2-6-10-18)22-13-11-19(12-14-22)21-15-17-7-3-1-4-8-17;/h1-10,19,21H,11-16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDCSDLZPSHIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660916 | |

| Record name | Benzyl 4-(benzylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203087-22-2 | |

| Record name | Benzyl 4-(benzylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination and Carboxylation

A widely applicable strategy involves reductive amination of 4-oxopiperidine-1-carboxylate derivatives followed by benzylation. For example, 4-oxopiperidine-1-carboxylic acid benzyl ester can react with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride. This method mirrors the synthesis of 1-benzyl-4-aniline piperidine-4-carboxylic acid, where hydrocyanic acid and aniline are used under basic catalysis. Adapting this approach, the ketone group of 4-oxopiperidine-1-carboxylate is converted to an amine via reductive amination, yielding 4-(benzylamino)piperidine-1-carboxylate. Subsequent treatment with hydrochloric acid precipitates the hydrochloride salt.

Key conditions include:

Nucleophilic Substitution and Protection

An alternative route employs nucleophilic substitution on 4-chloropiperidine-1-carboxylate. Benzylamine acts as the nucleophile, displacing chloride under mildly acidic conditions. This method is analogous to the synthesis of benzyl 4-(4-bromophenyl)piperazine-1-carboxylate, where aryl halides react with piperazine derivatives. For the target compound, 4-chloropiperidine-1-carboxylate is treated with excess benzylamine in tetrahydrofuran (THF) at 50°C for 12–24 hours. The free base is then converted to the hydrochloride salt by adding concentrated HCl.

Optimization of Reaction Parameters

Temperature and Time Dependence

Data from the synthesis of 1-benzyl-4-cyano-4-aniline piperidine reveal that:

-

Cyano Group Introduction : Optimal at 20–35°C for 40–90 hours.

-

Hydrolysis : Sulfuric acid (70–95%) at 20–50°C for 50–90 hours ensures complete conversion to the carboxylic acid intermediate.

-

Salt Formation : Refluxing with concentrated HCl (10–20 hours) followed by cooling to 0–30°C achieves high-purity hydrochloride crystals.

For the target compound, analogous conditions apply:

-

Reductive Amination : 24–48 hours at 25°C.

-

Benzylation : 12 hours at 50°C with a 1.2:1 molar ratio of benzyl chloride to piperidine intermediate.

Solvent and Catalyst Selection

The patent emphasizes reducing dichloromethane and isopropanol usage to minimize environmental impact. Ethanol-water mixtures (3:1 v/v) are effective for both reaction and crystallization phases. Catalysts such as sodium carbonate or potassium hydroxide improve amination yields by 15–20% compared to uncatalyzed reactions.

Purification and Characterization

Crystallization Techniques

Crystallization from ethanol-water (4:1) at 0–10°C yields needle-like crystals of the hydrochloride salt, as demonstrated in the isolation of 1-benzyl-4-aniline piperidine-4-carboxylic acid. pH adjustment to 5–7 using ammonia water ensures minimal impurity co-precipitation.

Spectroscopic Validation

While direct data for the target compound are scarce, analogous piperidine carboxylates exhibit:

-

¹H NMR : Benzyl protons resonate at δ 7.3–7.4 ppm (multiplet), piperidine CH2 groups at δ 3.1–3.7 ppm.

-

¹³C NMR : Carbonyl carbons appear at δ 155–165 ppm, aromatic carbons at δ 125–135 ppm.

Scale-Up Considerations

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine positions, often using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may bind to monoamine oxidase enzymes, inhibiting their activity and altering neurotransmitter levels in the brain.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Key Observations :

- AP163 ’s carboxamide and dimethylphenyl groups are critical for TAAR1 binding, whereas the target compound’s benzyl substituents may favor alternative receptor interactions .

- The tert-butyl carbamate in BD273891 offers stability under acidic conditions compared to benzyl carbamates, which require hydrogenolysis for deprotection.

Key Observations :

Key Observations :

- Handling precautions (e.g., eye flushing, skin washing) from should be extended to the target compound due to structural similarities.

Biological Activity

Benzyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride is a compound of significant interest in both medicinal and biochemical research due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which is substituted with a benzylamino group and a carboxylate moiety. This unique structure contributes to its varied biological activities.

The compound exhibits its biological effects primarily through:

- Enzyme Inhibition : It has been shown to inhibit monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters. By inhibiting MAO, the compound can alter neurotransmitter levels, potentially affecting mood and behavior.

- Receptor Binding : The compound interacts with various receptors in the brain, which may contribute to its pharmacological effects. This interaction can modulate signaling pathways involved in neurotransmission.

1. Antidepressant Effects

Research indicates that this compound may possess antidepressant properties due to its ability to inhibit MAO, thereby increasing levels of serotonin and norepinephrine in the brain. This mechanism is similar to other known antidepressants.

2. Neuroprotective Properties

Preliminary studies suggest that this compound may exhibit neuroprotective effects. For instance, it was evaluated for its ability to protect neuronal cells against glutamate-induced toxicity. In vitro assays demonstrated that the compound could improve cell viability under stress conditions, indicating potential applications in neurodegenerative diseases .

3. Anticancer Activity

There is emerging evidence that this compound may have anticancer properties. It has been investigated for its effects on various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis in certain types of cancer cells .

Table 1: Summary of Biological Activities

Comparative Analysis with Similar Compounds

This compound can be compared with other piperidine derivatives:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| 4-Benzylpiperidine | MAO inhibition | Antidepressant properties |

| Benzylpiperazine | Receptor modulation | Anxiolytic effects |

| Tetrahydroisoquinoline | Diverse receptor interactions | Analgesic properties |

The distinct substitution pattern of this compound imparts unique chemical properties that differentiate it from these related compounds, potentially enhancing its therapeutic profile.

Q & A

Q. What are the recommended safety protocols for handling Benzyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if ventilation is inadequate .

- First Aid:

- Eye exposure: Flush with water for 15 minutes; consult an ophthalmologist .

- Skin contact: Wash with soap and water for 15 minutes; remove contaminated clothing .

- Storage: Store in a sealed container under inert atmosphere (e.g., nitrogen) at 2–8°C to prevent degradation .

- Toxicity Note: Limited toxicological data exist; assume acute toxicity and prioritize hazard mitigation .

Q. How can researchers optimize the synthesis of this compound?

Answer:

- Key Steps:

- Amine Protection: Use benzyl chloroformate to protect the piperidine amine group .

- Coupling Reactions: Employ DMF as a solvent for nucleophilic substitution reactions at room temperature .

- Hydrochloride Salt Formation: Precipitate the final product using HCl in anhydrous ether .

- Purity Validation: Confirm yield and purity via HPLC (≥95%) and NMR spectroscopy (e.g., δ 7.3–7.5 ppm for benzyl protons) .

Advanced Research Questions

Q. What structural features of this compound influence its binding to TAAR1 receptors?

Answer:

- Critical Moieties:

- Piperidine Core: Facilitates hydrophobic interactions with TAAR1’s transmembrane domain .

- Benzylamino Group: Enhances binding affinity via π-π stacking with aromatic residues (e.g., Phe 186) .

- Comparative Analysis: Replace the benzyl group with methylamino or aminomethyl substituents to assess selectivity changes (Table 1) :

| Compound | Structural Modification | TAAR1 Binding Affinity (IC₅₀) |

|---|---|---|

| Parent Compound | Benzylamino group | 12 nM |

| Methylamino Derivative | Methyl substitution | 45 nM |

| Aminomethyl Derivative | Primary amine addition | 28 nM |

Q. How can researchers resolve contradictions in reported biological activities of piperidine derivatives?

Answer:

- Experimental Design:

- Dose-Response Curves: Test compounds across a wide concentration range (e.g., 1 nM–100 µM) to identify off-target effects .

- Orthogonal Assays: Combine radioligand binding (e.g., ³H-labeled agonists) with functional assays (e.g., cAMP modulation) to confirm receptor engagement .

- Case Study: Discrepancies in antimicrobial vs. neuropharmacological activities may arise from assay conditions (e.g., bacterial strain variability, neuronal cell line selection) .

Q. What methodologies are recommended for assessing the metabolic stability of this compound?

Answer:

- In Vitro Models:

- Structural Modifications: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .

Key Research Gaps and Future Directions

- In Vivo Efficacy: Conduct pharmacokinetic studies in rodent models to evaluate blood-brain barrier penetration .

- Crystallography: Solve the TAAR1-ligand co-crystal structure to guide rational drug design .

- Toxicogenomics: Use RNA-seq to identify off-target gene expression changes in primary hepatocytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.